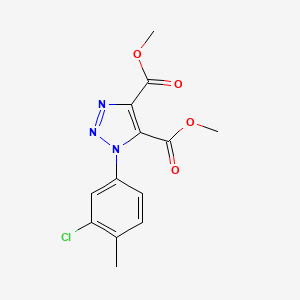![molecular formula C21H17F3N4S2 B2382069 4-éthyl-3-(2-phényl-1,3-thiazol-4-yl)-5-{[3-(trifluorométhyl)benzyl]sulfanyl}-4H-1,2,4-triazole CAS No. 338759-64-1](/img/structure/B2382069.png)
4-éthyl-3-(2-phényl-1,3-thiazol-4-yl)-5-{[3-(trifluorométhyl)benzyl]sulfanyl}-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles and thiazoles are classes of compounds that have been extensively studied due to their diverse biological activities . They are heterocyclic compounds, meaning they contain a ring made up of more than one type of atom. In this case, the rings contain carbon, nitrogen (in the case of triazoles), and sulfur (in the case of thiazoles). These compounds are often used as building blocks in medicinal chemistry, as they can be modified to produce a wide range of biologically active molecules .
Synthesis Analysis
The synthesis of 1,2,4-triazoles and thiazoles often involves the reaction of a suitable precursor with a reagent that introduces the triazole or thiazole ring . For example, one method for synthesizing 1,2,4-triazoles involves the reaction of thiosemicarbazide with an acylating agent, followed by cyclization .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and thiazoles is characterized by a five-membered ring containing three carbon atoms and either two nitrogen atoms (for triazoles) or one nitrogen and one sulfur atom (for thiazoles) . The presence of these heteroatoms can significantly influence the chemical properties of these compounds.Chemical Reactions Analysis
1,2,4-Triazoles and thiazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring . For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and thiazoles can be influenced by the substituents present on the ring . For example, the presence of certain groups can affect the compound’s solubility, boiling point, and reactivity .Applications De Recherche Scientifique
Activité antibactérienne
Le composé a été étudié pour ses propriétés antibactériennes. Dans une étude , il a été testé contre diverses souches bactériennes, notamment Enterobacter aerogenes, Escherichia coli, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus, et des bactéries Gram-positives telles que Staphylococcus aureus et Listeria monocytogenes. Il a notamment montré des effets inhibiteurs sur Klebsiella pneumoniae et Staphylococcus hominis. De plus, les molécules 1, 3 et 4 ont montré des effets inhibiteurs sur Staphylococcus epidermidis et alpha Streptococcus haemolyticus.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4S2/c1-2-28-18(17-13-29-19(25-17)15-8-4-3-5-9-15)26-27-20(28)30-12-14-7-6-10-16(11-14)21(22,23)24/h3-11,13H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEQHIALOGMVHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2381986.png)
![5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2381988.png)
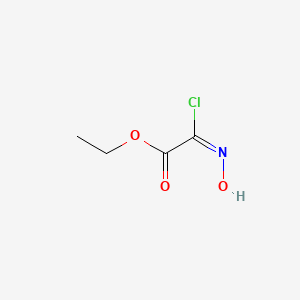
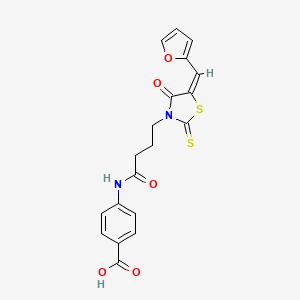
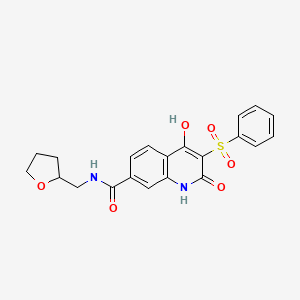
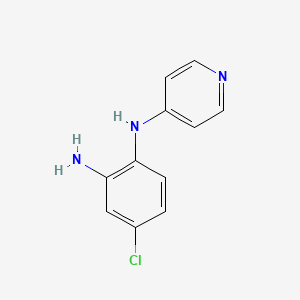
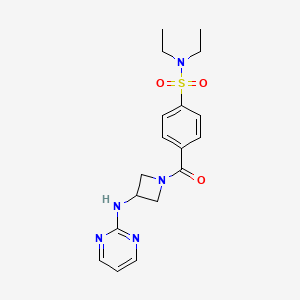
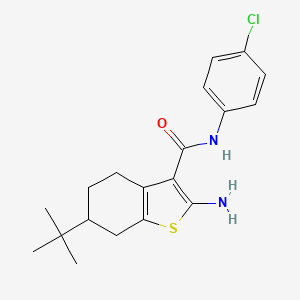
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)




